molecular formula C13H17NO B13098472 3-Isobutyl-7-methylindolin-2-one

3-Isobutyl-7-methylindolin-2-one

Cat. No.: B13098472
M. Wt: 203.28 g/mol
InChI Key: AMXRKNBUCIXHFM-UHFFFAOYSA-N
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Description

3-Isobutyl-7-methylindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. Indolin-2-one derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-7-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Isobutyl-7-methylindolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isobutyl-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-7-methylindolin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and properties compared to other indolin-2-one derivatives. Its isobutyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

7-methyl-3-(2-methylpropyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H17NO/c1-8(2)7-11-10-6-4-5-9(3)12(10)14-13(11)15/h4-6,8,11H,7H2,1-3H3,(H,14,15)

InChI Key

AMXRKNBUCIXHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)CC(C)C

Origin of Product

United States

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